(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
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Overview
Description
(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a chemical compound with the molecular formula C26H44 It is a derivative of cholesterol, characterized by the absence of a methyl group at the 21st position and the presence of a double bond at the 24th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene typically involves the selective removal of the 21-methyl group from cholesterol or its derivatives. This can be achieved through a series of chemical reactions, including oxidation, reduction, and elimination processes. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents.
Reduction: Hydrogenation to remove double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including as a steroid hormone analog.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in cholesterol metabolism and steroid biosynthesis. The compound’s effects on cellular membranes and signaling pathways are also areas of active research.
Comparison with Similar Compounds
Similar Compounds
- 24-Nor-5beta-chol-22-ene-3alpha,7alpha-diol
- Cholesterol
- Desmosterol
Uniqueness
(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The absence of the 21-methyl group and the presence of a double bond at the 24th position differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
CAS No. |
14949-19-0 |
---|---|
Molecular Formula |
C26H44 |
Molecular Weight |
356.638 |
IUPAC Name |
(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C26H44/c1-19(2)9-5-6-10-21-13-15-23-22-14-12-20-11-7-8-17-25(20,3)24(22)16-18-26(21,23)4/h9,20-24H,5-8,10-18H2,1-4H3/t20-,21+,22+,23+,24+,25+,26-/m1/s1 |
InChI Key |
PANBRBVZZLZHLD-SYHOONMVSA-N |
SMILES |
CC(=CCCCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C |
Synonyms |
21-Nor-5α-cholest-24-ene |
Origin of Product |
United States |
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